molecular formula C16H18N2O4S B2471498 methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 330567-78-7

methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2471498
CAS No.: 330567-78-7
M. Wt: 334.39
InChI Key: XPPKAXAIJDBJNX-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multicomponent reactions (MCRs). MCRs are a class of convergent reactions where three or more reactants combine in a single reaction vessel to form a product that incorporates significant portions of all the reactants . The reaction conditions often involve the use of catalysts and solvents to facilitate the process. For instance, a common synthetic route might involve the reaction of 3-acetyl-4-hydroxycoumarin, aromatic aldehyde, and malononitrile in the presence of ammonium acetate and a suitable solvent .

Chemical Reactions Analysis

Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or thioethers .

Comparison with Similar Compounds

Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as coumarin derivatives and other heterocyclic compounds containing sulfur atoms . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the sulfanylidene group in this compound distinguishes it from others and contributes to its unique chemical and biological properties .

Similar Compounds

  • Coumarin derivatives
  • Thiosemicarbazide derivatives
  • Pyrimidine derivatives

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-9-13(15(20)22-4)14(18(10(2)19)16(23)17-9)11-5-7-12(21-3)8-6-11/h5-8,14H,1-4H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPKAXAIJDBJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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